molecular formula C10H13N5S B2354470 5-(5-Cyclopropyl-2-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946813-15-5

5-(5-Cyclopropyl-2-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B2354470
CAS RN: 1946813-15-5
M. Wt: 235.31
InChI Key: AKWQNLGGSYXCBI-UHFFFAOYSA-N
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Description

5-(5-Cyclopropyl-2-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 5-(5-Cyclopropyl-2-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have shown that this compound exerts its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. These pathways are involved in various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
Studies have shown that 5-(5-Cyclopropyl-2-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine exerts various biochemical and physiological effects. In vitro studies have shown that this compound inhibits cell proliferation and induces apoptosis in cancer cells. In animal studies, this compound has been shown to exhibit anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(5-Cyclopropyl-2-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent activity against cancer cells and has a low toxicity profile. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.

Future Directions

There are several future directions for the study of 5-(5-Cyclopropyl-2-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine. One of the potential areas of research is the development of this compound as a potential drug candidate for the treatment of cancer and other diseases. Further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications. Additionally, studies are needed to optimize the synthesis of this compound and improve its solubility in aqueous solutions.

Synthesis Methods

The synthesis of 5-(5-Cyclopropyl-2-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been reported in the literature using different methods. One of the commonly used methods involves the reaction of 2-amino-5-(cyclopropyl)-1,3,4-thiadiazole with 3-chloro-1-ethyl-5-methylpyrazole-4-carbaldehyde in the presence of a base. The reaction yields the desired compound in good yields and high purity.

Scientific Research Applications

5-(5-Cyclopropyl-2-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In the field of agriculture, this compound has been studied as a potential herbicide and fungicide.

properties

IUPAC Name

5-(5-cyclopropyl-2-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5S/c1-2-15-8(9-12-13-10(11)16-9)5-7(14-15)6-3-4-6/h5-6H,2-4H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWQNLGGSYXCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)C3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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